molecular formula C6H15ClN2O B11720123 (3-Ethoxycyclobutyl)hydrazine hydrochloride

(3-Ethoxycyclobutyl)hydrazine hydrochloride

Cat. No.: B11720123
M. Wt: 166.65 g/mol
InChI Key: XJTFNTGYARJQGM-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)hydrazine hydrochloride is an organic compound with the chemical formula C6H15ClN2O. It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride typically involves the reaction of cyclobutyl hydrazine with ethyl alcohol under acidic conditions. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxycyclobutyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted hydrazines .

Scientific Research Applications

(3-Ethoxycyclobutyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclobutyl ring and an ethoxy group attached to the hydrazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(3-ethoxycyclobutyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H

InChI Key

XJTFNTGYARJQGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NN.Cl

Origin of Product

United States

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